4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
This compound features a pyridine core substituted with a methyl group at position 3 and a methoxy-linked piperidin-4-yl group at position 4. The piperidine ring is further functionalized with a 2-chloro-4-fluorobenzoyl moiety. The chloro-fluorobenzoyl group may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the pyridine and piperidine rings contribute to aromatic stacking and hydrogen-bonding interactions .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c1-13-11-22-7-4-18(13)25-12-14-5-8-23(9-6-14)19(24)16-3-2-15(21)10-17(16)20/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQYIHIHFRVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of piperidine with 2-chloro-4-fluorobenzoyl chloride under basic conditions, typically using a base such as triethylamine or pyridine.
Methoxylation: The resulting intermediate is then reacted with 4-hydroxy-3-methylpyridine in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzoyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen in the piperidine ring or the aromatic rings.
Hydrolysis: The ester linkage between the piperidine and pyridine rings can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzoyl group, while oxidation and reduction can lead to changes in the functional groups attached to the piperidine or pyridine rings.
Scientific Research Applications
4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders and inflammatory diseases due to its ability to interact with specific receptors and enzymes.
Biological Studies: The compound is used in studies exploring the mechanisms of action of various biological pathways, particularly those involving neurotransmission and inflammation.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of specific molecular modifications on biological activity.
Pharmaceutical Development: The compound is a candidate for drug development programs aiming to create new medications with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in inflammatory processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analog: W1807
Compound : (S)-3-(1-methylethyl) 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate
Key Differences :
- Core Structure : W1807 contains a dihydropyridine ring, whereas the target compound has a fully aromatic pyridine.
- Substituents : W1807 lacks the piperidine-benzoyl linkage but includes a 2-chlorophenyl group and tricarboxylate esters.
Functional Implications : - The dihydropyridine in W1807 may confer redox activity, while the tricarboxylate esters could enhance solubility but reduce membrane permeability compared to the target compound’s methoxy-piperidine group .
Structural Analog: ATI-2307
Compound : An arylamidine derivative with a piperidinyl-benzamidine structure.
Key Differences :
- Functional Groups: ATI-2307 features amidine groups critical for DNA minor groove binding, absent in the target compound.
- Biological Targets: Amidines like ATI-2307 are known antiparasitic agents (e.g., pentamidine), whereas the target compound’s benzoyl-piperidine motif may favor protease or kinase inhibition . Functional Implications:
- The amidine group in ATI-2307 confers cationic character, enhancing interaction with negatively charged biomolecules. In contrast, the target compound’s neutral benzoyl group may prioritize hydrophobic interactions .
Structural Analog: Piperidin-4-one Derivatives
Compound : 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
Key Differences :
- Ring Saturation : This analog has a piperidin-4-one (partially saturated) ring, unlike the fully saturated piperidine in the target compound.
- Substituents : Methoxyphenyl groups dominate, contrasting with the chloro-fluorobenzoyl group.
Functional Implications : - The ketone in piperidin-4-one derivatives may participate in hydrogen bonding with enzymes like cyclooxygenase or cytochrome P450, whereas the target compound’s benzoyl group might engage in π-π stacking .
- Methoxy groups in the analog improve solubility but may reduce metabolic stability compared to halogenated substituents .
Research Implications
The target compound’s unique combination of halogenated benzoyl and methoxy-pyridine groups positions it as a candidate for selective enzyme inhibition, distinct from analogs like W1807 (allosteric modulator) or ATI-2307 (DNA-targeting agent). Further studies should explore its pharmacokinetic profile, leveraging the stability imparted by chloro-fluoro substituents , and compare its efficacy against kinase or protease targets with existing piperidine-based drugs.
Biological Activity
4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine, identified by its CAS number 2640959-03-9, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C19H20ClFN2O2
- Molecular Weight : 362.8 g/mol
- Structure : The compound features a piperidine ring substituted with a chloro-fluorobenzoyl group and a methoxy group attached to a pyridine ring.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of neuropharmacology and enzymatic inhibition. Key areas of research include:
-
Neuroprotective Effects :
- Studies have indicated that compounds with similar structural motifs exhibit neuroprotective properties against oxidative stress and neurodegenerative conditions. For instance, the presence of the piperidine moiety is linked to enhanced neuroprotective effects in animal models of epilepsy and neuroinflammation .
- Tyrosinase Inhibition :
- Antiepileptic Properties :
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Neurochemical Modulation : The compound may influence levels of key neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), which are critical in managing mood and seizure thresholds .
- Oxidative Stress Reduction : It has been suggested that similar compounds can scavenge reactive oxygen species (ROS), thus providing neuroprotection against oxidative stress-induced neuronal damage .
Case Studies and Research Findings
Research studies focusing on this compound or its analogs provide insights into its biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
